1,3-Dichloro-8-methoxyisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

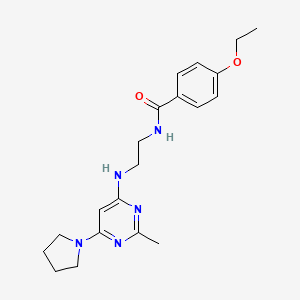

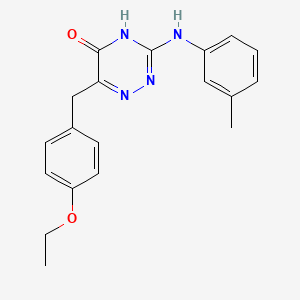

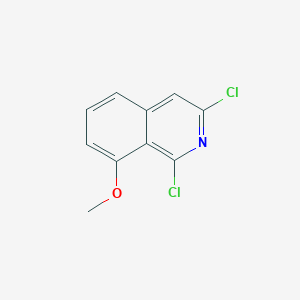

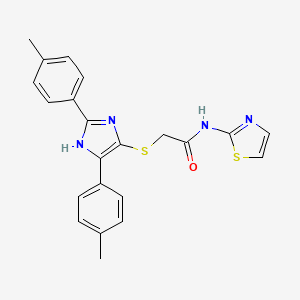

1,3-Dichloro-8-methoxyisoquinoline is a chemical compound with the molecular formula C10H7Cl2NO . It has a molecular weight of 228.08 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7Cl2NO/c1-14-7-4-2-3-6-5-8(11)13-10(12)9(6)7/h2-5H,1H3 . This indicates the specific arrangement of atoms in the molecule.It has a storage temperature of 4 degrees Celsius . More detailed physical and chemical properties were not found in the available resources.

科学的研究の応用

Chemosensors for Metal Ions

Research has shown that certain quinoline derivatives, such as 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, can selectively respond to specific metal ions like Cd²⁺ over other tested metal ions, indicating potential applications in environmental monitoring and food safety. This compound exhibits a large increase in fluorescence upon binding with Cd²⁺, which could be useful in measuring Cd²⁺ concentrations in waste effluent streams and food products (Prodi et al., 2001).

Antitumor Activity

Methoxy-substituted isoquinoline derivatives have been investigated for their ability to inhibit tubulin polymerization, a critical mechanism for antitumor activity. Derivatives like 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole have shown potent cytostatic activity in human breast cancer cells, disrupting microtubule assembly in a manner similar to colchicine (Gastpar et al., 1998).

Corrosion Inhibition

Quinoline derivatives have also been studied for their corrosion inhibition properties. For example, Schiff bases derived from quinazoline compounds have demonstrated significant inhibition of mild steel corrosion in hydrochloric acid solutions, acting as mixed-type inhibitors and suggesting applications in metal protection and preservation (Khan et al., 2017).

Synthetic Applications

Isoquinoline derivatives have been explored for their synthetic utility, including the synthesis of complex organic molecules. Studies on the functionalization of tetrahydroisoquinolines under iron and copper catalysis have highlighted efficient methods for producing 1-(3-indolyl)-tetrahydroisoquinolines, which could have implications in pharmaceutical synthesis and materials science (Ghobrial et al., 2011).

Safety and Hazards

The safety information for 1,3-Dichloro-8-methoxyisoquinoline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

While specific future directions for 1,3-Dichloro-8-methoxyisoquinoline are not mentioned in the available resources, it’s worth noting that compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

特性

IUPAC Name |

1,3-dichloro-8-methoxyisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-7-4-2-3-6-5-8(11)13-10(12)9(6)7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMYKEVJZZGZSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=CC(=NC(=C21)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethynyl-7-oxaspiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2915460.png)

![(Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2915466.png)

![N-(2,5-dimethylphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2915467.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2915471.png)

![N-Methyl-N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2915473.png)